![molecular formula C12H15ClO B2811715 2-Chloro-1-(2,5-diethylphenyl)ethanone CAS No. 164165-75-7](/img/structure/B2811715.png)
2-Chloro-1-(2,5-diethylphenyl)ethanone
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Overview
Description
“2-Chloro-1-(2,5-diethylphenyl)ethanone” is a chemical compound with the molecular formula C12H15ClO and a molecular weight of 210.7 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2,5-diethylphenyl)ethanone” consists of a chloro group (Cl) attached to an ethanone group (C2H5) on one side and a diethylphenyl group (C10H14) on the other . The InChI code for this compound is 1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Chloro-1-(2,5-diethylphenyl)ethanone” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Biocatalysis in Drug Synthesis
2-Chloro-1-(2,4-dichlorophenyl)ethanone has been utilized in biocatalysis for the synthesis of chiral intermediates in drug manufacturing. A study by Miao et al. (2019) demonstrated the use of a bacterial strain, Acinetobacter sp., for the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. This process achieved a yield of 83.2% with an enantiomeric excess of over 99.9% (Miao, Liu, He, & Wang, 2019).
Chemical Synthesis Techniques
Androsov et al. (2010) explored the reaction of 1-(2-chloro-5-nitrophenyl)ethanone to synthesize 3-aminobenzo[b]thiophenes. This study demonstrated a simple and efficient one-pot synthesis approach, highlighting the versatility of 2-chloro-1-(2,5-diethylphenyl)ethanone derivatives in chemical synthesis (Androsov et al., 2010).
Crystal Structure Analysis
Majumdar (2016) investigated the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone, providing detailed insights into its molecular and crystalline properties. This research contributes to understanding the physical and chemical characteristics of similar compounds (Majumdar, 2016).
Development of Enzymatic Processes
Research by Guo et al. (2017) involved the development of an enzymatic process using ketoreductase to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol. This process, relevant to the synthesis of Ticagrelor, an acute coronary syndrome treatment, highlights the compound's role in enzymatic synthesis applications (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Antimicrobial and Biological Activities
A study by Sherekar, Padole, and Kakade (2022) on the synthesis of 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone revealed significant antimicrobial activities. This underscores the potential of derivatives of 2-chloro-1-(2,5-diethylphenyl)ethanone in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Safety and Hazards
This compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-chloro-1-(2,5-diethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGDBWVAJPKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-diethylphenyl)ethanone |
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